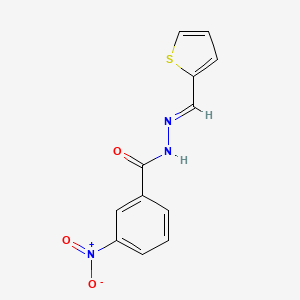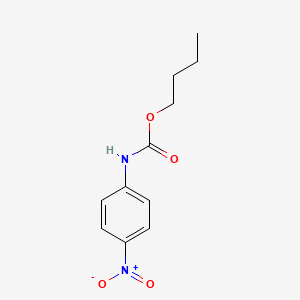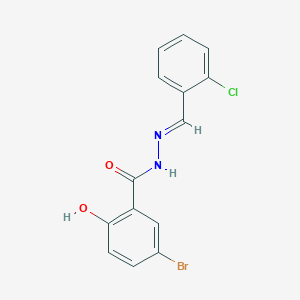![molecular formula C21H14Br2N2O3 B3855148 4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3855148.png)
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BBCP and belongs to the class of hydrazones. BBCP has a molecular formula of C21H13Br2N3O3 and a molecular weight of 524.16 g/mol.
Wirkmechanismus
BBCP exerts its antitumor activity by inducing apoptosis, which is a programmed cell death process. BBCP has been shown to activate the caspase family of proteases, which are responsible for initiating the apoptotic process.
Biochemical and Physiological Effects:
BBCP has been shown to have various biochemical and physiological effects. Studies have shown that BBCP can inhibit cell proliferation, induce cell cycle arrest, and modulate the expression of various genes involved in cancer progression. BBCP has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BBCP in lab experiments is its potent antitumor activity against various cancer cell lines. BBCP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using BBCP is its relatively low solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on BBCP. One of the potential areas of research is to investigate the molecular mechanisms underlying its antitumor activity further. Another potential area of research is to explore the use of BBCP in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, there is a need to investigate the pharmacokinetics and toxicity of BBCP in vivo to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
BBCP has been shown to have potential applications in various fields of scientific research. One of the significant applications of BBCP is in the field of cancer research. Studies have shown that BBCP has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O3/c22-17-7-3-15(4-8-17)20(26)25-24-13-14-1-11-19(12-2-14)28-21(27)16-5-9-18(23)10-6-16/h1-13H,(H,25,26)/b24-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGXFIGWVSGNJ-CFRMEGHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(3-nitrophenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3855073.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3855092.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855094.png)
![2-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855095.png)
![2-fluoro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855107.png)
![5-[(3,5-dinitro-2-pyridinyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3855108.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855124.png)


![3-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855139.png)
![1-({[2-({4-[(heptafluoropropyl)sulfonyl]-2-nitrophenyl}amino)phenyl]imino}methyl)-2-naphthol](/img/structure/B3855142.png)
